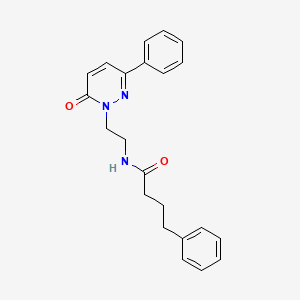
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is an organic compound notable for its complex structure, which includes a pyridazine ring fused with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. The process often starts with the formation of the pyridazine ring through the reaction of hydrazine with a β-keto ester. Following this, phenyl groups are introduced via Friedel-Crafts acylation, leading to a phenyl-substituted pyridazinone. The final stage involves the coupling of this intermediate with 4-phenylbutyric acid using amide-bond formation techniques under conditions such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions of each step, ensuring high yield and purity. Continuous flow chemistry might be employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation at the phenyl or butyl groups, leading to the formation of phenolic or carboxylic derivatives.
Reduction: Reduction typically targets the pyridazinone ring, converting it to a dihydropyridazine.
Substitution: Electrophilic substitution can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Agents such as KMnO₄ or H₂O₂ under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation can yield phenolic or carboxylic derivatives.
Reduction can yield dihydropyridazine compounds.
Substitution can produce halogenated or nitrated phenyl derivatives.
科学的研究の応用
This compound has extensive applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules used in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antineoplastic agent.
Industry: Used in the development of novel materials due to its unique structural features.
作用機序
The mechanism by which N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Depending on its application, it might interfere with metabolic pathways, signal transduction, or gene expression.
類似化合物との比較
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-methylbutanamide
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-chlorobutanamide
Uniqueness:
The substitution of phenyl and butanamide groups gives this compound unique pharmacological and chemical properties, distinguishing it from other pyridazinones.
特性
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(13-7-10-18-8-3-1-4-9-18)23-16-17-25-22(27)15-14-20(24-25)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRRZKSYMZMDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














